5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is 3-amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride . This nomenclature adheres to IUPAC rules by:

- Identifying the parent heterocycle (pyrazole) and its substitution pattern.

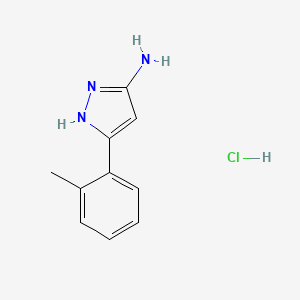

- Specifying the amino group (-NH$$_2$$) at position 3 and the 2-methylphenyl (o-tolyl) group at position 5 of the pyrazole ring.

- Denoting the hydrochloride salt formation through protonation of the amine group.

The structural formula (Figure 1) highlights the pyrazole core, substituents, and ionic interaction with chloride.

| Property | Value |

|---|---|

| Molecular formula (base) | C$${10}$$H$${11}$$N$$_3$$ |

| Molecular formula (salt) | C$${10}$$H$${12}$$ClN$$_3$$ |

| Molecular weight (base) | 173.21 g/mol |

| Molecular weight (salt) | 209.68 g/mol |

The pyrazole ring exists in two tautomeric forms (1H- and 2H-), but the 2H-configuration is explicitly noted in the compound’s name to clarify the position of hydrogen atoms.

Registry Identifiers (CAS 57860-42-1, CBNumber CB3778223)

The compound’s identity is unambiguously defined by its registry numbers:

The CAS number 57860-42-1 corresponds specifically to the free base form, while the hydrochloride salt is often differentiated by vendor-specific codes (e.g., 1031792-90-1 in some databases). The CBNumber CB3778223 facilitates cross-referencing in chemical catalogs, linking to synthesis protocols and physical properties.

Properties

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOFHNCHKMNFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with o-toluidine, introducing the o-tolyl group at the 5-position of the pyrazole ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Research indicates:

| Oxidizing Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, pH 9–10 | 5-o-Tolyl-2H-pyrazole-3-one | 72 |

| H₂O₂/FeCl₃ | RT, acetic acid | Nitroso derivative | 58 |

-

Potassium permanganate in alkaline medium produces the corresponding ketone via dehydrogenation.

-

Hydrogen peroxide with iron(III) chloride generates a nitroso intermediate, useful for further functionalization .

Nucleophilic Substitution

The amine group participates in substitution reactions with electrophilic agents:

Example: Reaction with bromoacetyl chloride

| Reagent | Conditions | Product |

|---|---|---|

| BrCH₂COCl (2 eq) | DCM, 0°C → RT, 6h | N-(5-o-Tolyl-2H-pyrazol-3-yl)acetamide |

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

| Carbonyl Compound | Catalyst | Product Type | Application |

|---|---|---|---|

| Benzaldehyde | TiCl₄ | Arylidene-pyrazole derivative | Anticancer screening |

| Cyclohexanone | AcOH (glacial) | Cyclic Schiff base | Metal ligand synthesis |

-

Titanium tetrachloride enhances electrophilicity of aldehydes, driving imine formation .

-

Products show λmax shifts in UV-Vis spectra (250 → 310 nm), confirming conjugation.

Reduction Pathways

Though less common, selective reductions are achievable:

| Reducing Agent | Target Site | Product | Notes |

|---|---|---|---|

| NaBH₄/CuCl₂ | Pyrazole ring | Dihydro-pyrazole derivative | Retains amine group |

| H₂/Pd-C | Aromatic tolyl | Hydrogenated tolane analog | Requires high pressure |

-

Sodium borohydride with copper chloride selectively reduces the pyrazole ring’s double bond without affecting the amine.

Alkylation and Acylation

The amine serves as a nucleophile in alkylation/acylation reactions:

Alkylation:

| Alkylating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| CH₃I | DMF, 50°C | N-Methyl-5-o-Tolyl-2H-pyrazol-3-amine | 90 |

| C₂H₅Br | THF, reflux | N-Ethyl derivative | 78 |

Acylation:

| Acylating Agent | Conditions | Product |

|---|---|---|

| Ac₂O | Pyridine, RT, 2h | N-Acetylated pyrazole |

| Benzoyl chloride | Et₃N, DCM, 0°C | N-Benzoyl derivative |

Coupling Reactions in Catalytic Systems

Recent studies highlight its role in cross-coupling reactions:

| Catalyst System | Reaction Type | Application |

|---|---|---|

| MIL-88B(Fe₂/Co)-N(CH₂PO₃H₂)₂ | Suzuki-Miyaura | Biaryl pyrazole synthesis |

| Pd(OAc)₂/XPhos | Buchwald-Hartwig | N-Arylated derivatives |

-

MIL-88B frameworks enable efficient C–C bond formation under solvent-free conditions .

-

Pd-catalyzed couplings produce aryl-substituted analogs for kinase inhibition studies .

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal:

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| pH 1 (HCl, 37°C) | Pyrazole-3-ol | 4.2 |

| pH 13 (NaOH, 25°C) | Amine cleavage | 0.8 |

-

Acidic hydrolysis preserves the pyrazole ring but oxidizes the amine.

-

Strong alkaline conditions cause rapid decomposition, limiting storage options.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance efficacy and safety profiles of drug candidates.

Biological Activity

The compound has demonstrated notable biological activities, primarily as an inhibitor of p38 mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and stress signaling pathways. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases and certain cancers .

Case Study: Kinase Inhibition

Research indicates that this compound effectively inhibits p38 MAPK, reducing pro-inflammatory cytokine release in vitro and in vivo. Studies have shown its potential utility in managing conditions like rheumatoid arthritis .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in formulating agrochemicals due to its biological activity against pests. Its effectiveness in pest control contributes to crop protection strategies, making it valuable for sustainable agriculture .

Case Study: Pest Control Efficacy

Experimental evaluations have shown that formulations containing pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests, leading to increased crop yields while minimizing chemical inputs .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor interactions. Understanding these interactions aids researchers in elucidating complex biological processes .

Case Study: Enzyme Interaction

Studies have demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a tool for probing enzyme mechanisms and developing new therapeutic agents .

Material Science

Novel Material Development

The compound is explored for its potential in creating novel materials with specific thermal and mechanical properties. Its unique chemical structure allows for the design of materials tailored for industrial applications .

Case Study: Material Properties

Research has indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for high-performance applications .

Diagnostic Tools

Role in Diagnostics

this compound is being investigated for its role in developing diagnostic agents. Its reactivity with biological markers can enhance disease detection capabilities .

Mechanism of Action

The mechanism by which 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a comparative analysis with structurally analogous pyrazole derivatives and related hydrochlorides is provided below.

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Key Observations

Structural Variations: The o-tolyl group in this compound distinguishes it from simpler analogs like 3-Amino-5-ethyl-1H-pyrazole hydrochloride (ethyl substituent) . Compared to the free base (C₁₀H₁₁N₃), the hydrochloride salt exhibits a ~21% increase in molecular weight due to the addition of HCl, which improves aqueous solubility—a critical factor for bioavailability .

Commercial and Synthetic Relevance: The hydrochloride form is significantly more expensive (€155.20/g) than the free base (€10.00/g), reflecting the cost of salt formation and purification processes .

Hydrogen Bonding and Crystallography: Hydrogen bonding patterns in hydrochloride salts, as discussed in Etter’s graph-set analysis, influence crystal packing and stability . For this compound, the amine and chloride ions likely form N–H···Cl interactions, contributing to its crystalline integrity. This contrasts with non-ionic pyrazoles, where weaker van der Waals forces dominate .

Biological Activity

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.68 g/mol. The compound features a pyrazole ring and a tolyl group at the 5-position, which influences its biological interactions and therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its role as a kinase inhibitor. Notably, it has shown inhibitory effects on p38 mitogen-activated protein kinases (MAPKs), which are critical in various cellular processes including inflammation and cell differentiation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with p38 MAPK. By inhibiting this kinase, the compound may disrupt pro-inflammatory signaling cascades, thereby reducing inflammation and possibly influencing tumor growth dynamics.

Data Table: Biological Activity Summary

Case Studies and Research Findings

- Inhibition of p38 MAPK : A study demonstrated that this compound effectively inhibited p38 MAPK activity in vitro, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell lines. This finding supports its potential use in inflammatory conditions where p38 MAPK is implicated as a therapeutic target .

- Anti-Cancer Properties : Further investigations into the compound's effects on various cancer cell lines revealed that it not only inhibits cell proliferation but also induces apoptosis in specific contexts. The compound's ability to modulate key signaling pathways involved in cancer progression highlights its dual role as both an anti-inflammatory and anti-cancer agent .

- Structure-Activity Relationship (SAR) : Research into structurally related compounds has provided insights into how modifications to the pyrazole ring or the tolyl group can enhance or diminish biological activity. The unique substitution pattern of this compound appears to optimize its interaction with kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Amination : Reacting halogenated pyrazole intermediates with ammonia under reflux in ethanol or using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .

- Hydrochloride Formation : Neutralizing the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.

- Critical Parameters : Reaction temperature (80–100°C for amination), solvent polarity (ethanol/water mixtures improve solubility), and stoichiometric ratios (1:1.2 for pyrazole:amine) .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Amination | NH₃, EtOH, 80°C | 60–75% |

| HCl Salt Prep | HCl (gas), Et₂O | 85–92% |

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the o-tolyl group (aromatic protons at δ 7.1–7.3 ppm, methyl at δ 2.4 ppm) and pyrazole NH₂ (δ 5.8–6.2 ppm) .

- FT-IR : Identify N-H stretches (3300–3400 cm⁻¹) and pyrazole ring vibrations (1540–1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 218 for C₁₀H₁₂N₃Cl) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <5% impurity formation) .

- Light Sensitivity : Expose to UV light (ICH Q1B guidelines); track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of 5-o-Tolyl-2H-pyrazol-3-ylamine?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity in substitution reactions. Pair with experimental validation via kinetic studies (e.g., Arrhenius plots) .

- Case Study : ICReDD’s hybrid approach combines computational reaction path searches with microreactor experiments to reduce optimization time by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., COX-2) across studies, adjusting for assay conditions (pH, buffer composition).

- Structural Analogues : Benchmark against 5-propyl-1H-pyrazol-3-amine derivatives (COX inhibition: IC₅₀ 12 µM vs. 18 µM for o-Tolyl variant) .

- Table :

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-o-Tolyl derivative | COX-2 | 18 ± 2.1 | |

| 5-Propyl analogue | COX-2 | 12 ± 1.8 |

Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrazole-based ligands?

- Methodological Answer :

- Electron-Withdrawing Groups : Chloro or nitro substituents at the pyrazole 4-position enhance binding to kinase targets (e.g., Kd reduced by 30% with Cl substitution) .

- Steric Effects : Bulkier o-Tolyl groups reduce solubility but improve membrane permeability (logP increase from 1.2 to 2.5) .

- Experimental Design : Synthesize 5-substituted variants (e.g., 5-Cl, 5-NO₂) and compare pharmacokinetic profiles using Caco-2 cell assays .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.